

4-Fluorophenoxyacetic acid chemical properties and structure

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Compound of Interest

Compound Name: 4-Fluorophenoxyacetic acid

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An In-depth Technical Guide to **4-Fluorophenoxyacetic Acid**: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and known mechanisms of **4-Fluorophenoxyacetic acid** (4-FPA). This guide synthesizes critical data into accessible formats, details relevant experimental protocols, and visualizes key processes to facilitate further research and application.

Chemical Identity and Properties

4-Fluorophenoxyacetic acid is a synthetic phenoxyacetic acid derivative. It is recognized for its role as a plant strengthener, enhancing the resistance of cereals to certain insect pests.^{[1][2]} Its physical and chemical properties are summarized below.

Structural and Physical Properties

The fundamental identifiers and physicochemical properties of **4-Fluorophenoxyacetic acid** are presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	2-(4-fluorophenoxy)acetic acid	[3][4]
Synonyms	p-Fluorophenoxyacetic acid, (4-Fluorophenoxy)acetic acid	[3][4]
CAS Number	405-79-8	[4]
Molecular Formula	C ₈ H ₇ FO ₃	[3][5][6]
Molecular Weight	170.14 g/mol	[3][5][6]
Appearance	White to light beige crystalline powder	[1]
Melting Point	104-104.5 °C	[1][4]

Chemical Structure Identifiers

For computational and database referencing, the following structural identifiers are used for **4-Fluorophenoxyacetic acid** (Table 2).

Identifier	String	Reference(s)
SMILES	<chem>O=C(O)COC1=CC=C(F)C=C1</chem>	[4][5]
InChI	InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)	[3][4][5]
InChIKey	ZBIULCVFFJJYTN-UHFFFAOYSA-N	[4][5]

Predicted and Analogous Physicochemical Data

While experimental data for certain properties of 4-FPA are limited, predictions and data from structurally similar compounds provide valuable insights (Table 3). The predicted octanol-water partition coefficient (XlogP) suggests moderate lipophilicity.[7] Data for the closely related 4-chlorophenoxyacetic acid is included for comparison.

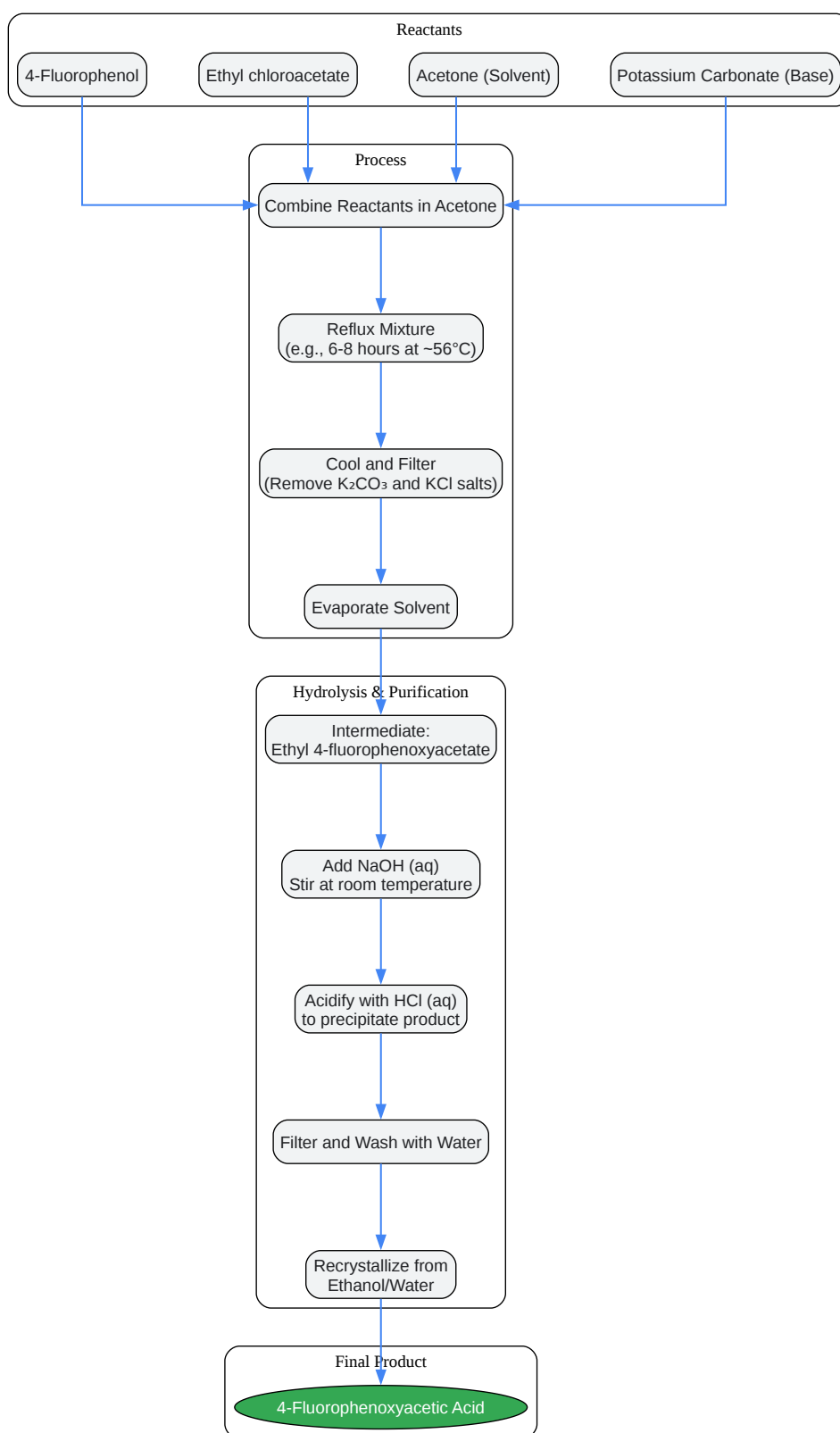
Property	Value	Compound	Note	Reference(s)
Predicted logP (XlogP)	1.6	4-Fluorophenoxyacetic acid	Computationally predicted	[7]
Experimental logP (log Kow)	2.25	4-Chlorophenoxyacetic acid	Analog data	[8]
Experimental pKa	3.56	4-Chlorophenoxyacetic acid	Analog data	[8]
Water Solubility	957 mg/L at 25 °C	4-Chlorophenoxyacetic acid	Analog data	[8]

Synthesis and Experimental Protocols

This section outlines the methodologies for the synthesis, purification, and characterization of **4-Fluorophenoxyacetic acid**.

Synthesis of 4-Fluorophenoxyacetic Acid

The synthesis of **4-Fluorophenoxyacetic acid** is typically achieved via a Williamson ether synthesis reaction.



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Caption: Workflow for the synthesis of **4-Fluorophenoxyacetic acid**.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorophenol (1 equivalent), ethyl chloroacetate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in acetone.
- **Reflux:** Heat the mixture to reflux (approximately 56 °C) and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After cooling to room temperature, filter the solid salts (potassium carbonate and potassium chloride) and wash with a small amount of acetone.
- **Solvent Removal:** Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate, ethyl 4-fluorophenoxyacetate.
- **Hydrolysis:** Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed.
- **Precipitation:** Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2. A white precipitate of **4-Fluorophenoxyacetic acid** will form.
- **Purification:** Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. For higher purity, recrystallize the product from an ethanol-water mixture.^[1]

Spectroscopic Analysis Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To confirm the chemical structure of **4-Fluorophenoxyacetic acid**.
- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.

- **^1H NMR Acquisition:** Obtain the proton NMR spectrum using a standard single-pulse sequence. Key expected signals include peaks in the aromatic region (approx. 6.8-7.2 ppm) corresponding to the fluorophenyl group, a singlet for the methylene ($-\text{CH}_2-$) protons (approx. 4.6 ppm), and a broad singlet for the carboxylic acid ($-\text{COOH}$) proton (typically >10 ppm, may vary with solvent and concentration).
- **^{13}C NMR Acquisition:** Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. This will confirm the presence of the expected number of carbon environments.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Objective:** To identify the functional groups present in the molecule.
- **Sample Preparation:** Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.
- **Instrumentation:** Record the spectrum on an FTIR spectrometer, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **Expected Absorptions:**
 - **O-H stretch (Carboxylic Acid):** A very broad band from ~ 3300 to 2500 cm^{-1} .
 - **C=O stretch (Carboxylic Acid):** A strong, sharp band around $1700\text{-}1730\text{ cm}^{-1}$.
 - **C-O-C stretch (Ether):** Bands in the $1250\text{-}1000\text{ cm}^{-1}$ region.
 - **C-F stretch:** A strong band typically in the $1250\text{-}1000\text{ cm}^{-1}$ region.
 - **Aromatic C=C stretches:** Multiple bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.

2.2.3. Mass Spectrometry (MS)

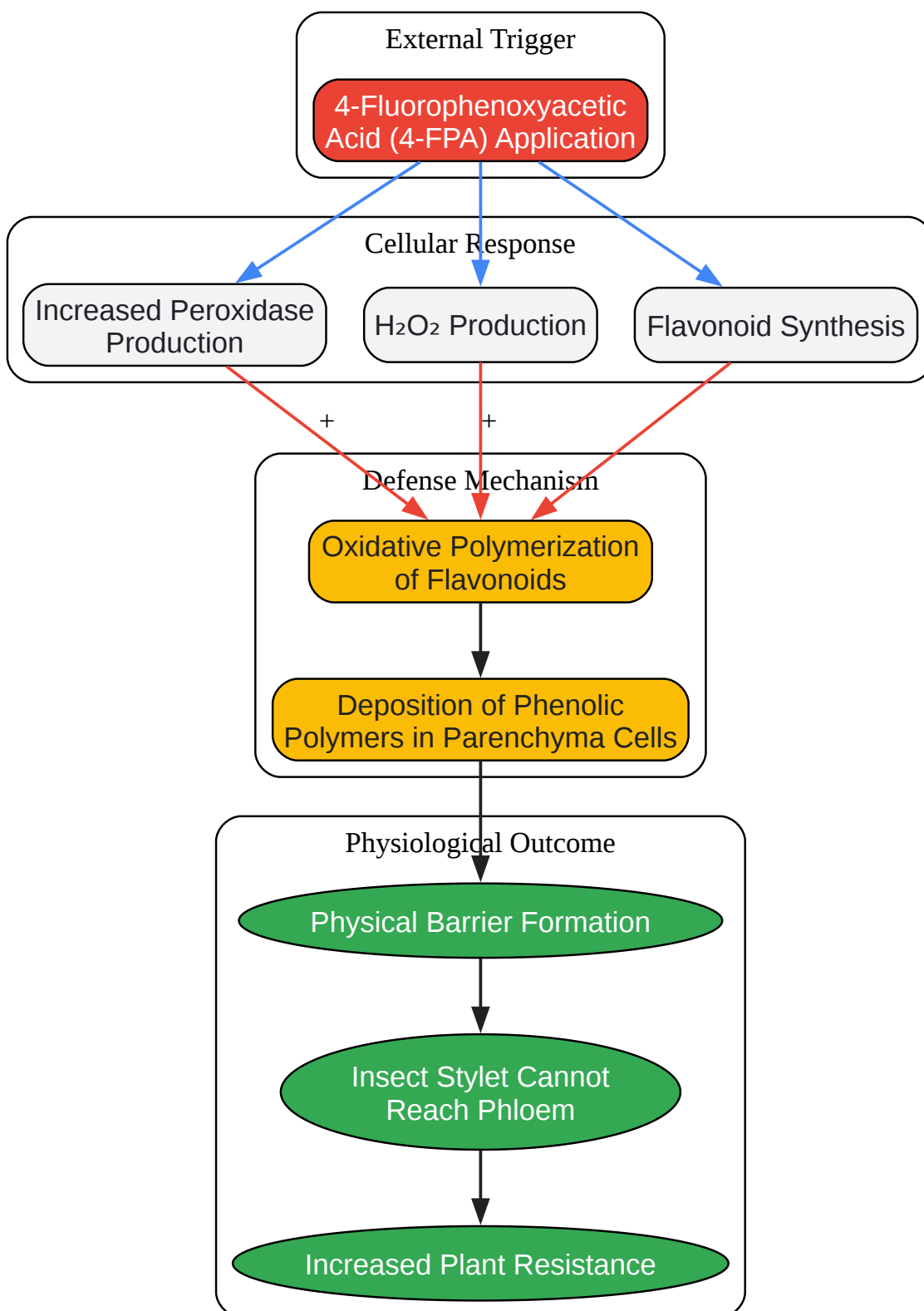
- **Objective:** To determine the molecular weight and fragmentation pattern.

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer with an Electrospray Ionization (ESI) source, operated in negative ion mode to deprotonate the carboxylic acid.
- **Analysis:** The primary ion observed should correspond to the deprotonated molecule $[M-H]^-$ at an m/z value of approximately 169.03. High-resolution mass spectrometry can be used to confirm the elemental composition.^[7]

Mechanism of Action in Plants

4-Fluorophenoxyacetic acid is known to protect cereal crops from piercing-sucking insects, such as the white-backed planthopper (*Sogatella furcifera*).^{[1][9]} This effect is not mediated by canonical plant defense hormone pathways like those involving jasmonic or salicylic acid.^{[3][9]} Instead, 4-FPA triggers a direct chemical defense mechanism.

Upon application, 4-FPA modulates the production of peroxidases, hydrogen peroxide (H_2O_2), and flavonoids within the plant cells.^{[3][9]} This leads to the oxidative polymerization of flavonoids in the parenchyma cells of the plant's vascular tissues.^[1] The resulting phenolic polymers create a physical barrier that impedes the insect's stylet from reaching the phloem to feed.^{[3][5]} This mode of action enhances plant resistance, reduces insect populations, and can lead to increased crop yields.^[1]



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Caption: Signaling pathway of 4-FPA-induced plant defense.

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References

- 1. pnas.org [pnas.org]
- 2. A selective Cull complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluorophenoxyacetic acid | C₈H₇FO₃ | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantae.org [plantae.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 4-fluorophenoxyacetic acid (C₈H₇FO₃) [pubchemlite.lcsb.uni.lu]
- 8. (4-Chlorophenoxy)acetic acid | C₈H₇ClO₃ | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Induction of defense in cereals by 4-fluorophenoxyacetic acid suppresses insect pest populations and increases crop yields in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
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